

Epigenetic Regulation of the CHD5 Gene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *chd-5*

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Abstract

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene located on chromosome 1p36, a region frequently deleted in a wide range of human cancers. As a member of the SWI/SNF family of chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression through its influence on chromatin architecture. Its inactivation in cancer is often not due to mutations but rather to epigenetic silencing mechanisms. This technical guide provides an in-depth overview of the epigenetic regulation of the CHD5 gene, focusing on DNA methylation, histone modifications, and non-coding RNA-mediated control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.

Introduction to CHD5 as a Tumor Suppressor

CHD5 is a key regulator of cellular processes including proliferation, apoptosis, and senescence.^[1] Its role as a tumor suppressor is well-established across numerous malignancies, including neuroblastoma, glioma, colorectal, breast, lung, and ovarian cancers.^{[2][3]} Loss of CHD5 function is a significant event in tumorigenesis. Evidence suggests that CHD5 exerts its tumor-suppressive effects in part through the positive regulation of the p14ARF/p53 and p16INK4a/RB tumor suppressor pathways.^[1] Overexpression of CHD5 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

DNA Methylation-Mediated Silencing of CHD5

One of the primary mechanisms for CHD5 inactivation in cancer is the hypermethylation of CpG islands within its promoter region. This epigenetic modification leads to transcriptional silencing of the gene, effectively removing its tumor-suppressive function.

Quantitative Data on CHD5 Promoter Methylation

The following table summarizes the frequency of CHD5 promoter methylation in various cancer types and the effect of demethylating agents on its expression.

Cancer Type	Cell Line/Tissue	Percentage of Promoter Methylation	Fold Change in CHD5 Expression after 5-Aza-2'-deoxycytidine Treatment	Reference(s)
Gastric Cancer	7 cell lines	100%	Substantial restoration of expression	[3]
Gastric Cancer	15 primary tumors	73.3% (11/15)	Not Applicable	[3]
Breast Cancer	Primary Tumors	Significantly higher in tumors	Expression restored	[3]
Colorectal Cancer	HCT-116	High	Not specified	[4]
Neuroblastoma	Cell lines with 1p36 deletion	Heavily methylated between -780 and -450 bp	Re-expressed	[3]
Lung Cancer	Non-small cell lung cancer cell lines	Varies by cell line (data not quantified in single study)	Induced from undetectable levels	[5]
Glioma	Glioma tissues	Downregulated due to methylation	Not specified	[6]
Chronic Myeloid Leukemia	CML cell lines	High	Not specified	[7]

Experimental Protocol: Bisulfite Sequencing of the CHD5 Promoter

Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution. The following protocol provides a general framework that can be adapted for the CHD5 promoter.

Materials:

- Genomic DNA isolation kit
- Sodium bisulfite and hydroquinone
- DNA cleanup kit (e.g., Qiagen EpiTect Bisulfite Kit)
- PCR primers specific for the bisulfite-converted CHD5 promoter sequence
- Taq polymerase suitable for amplifying bisulfite-treated DNA
- TOPO TA cloning kit
- Bacterial competent cells
- LB agar plates with appropriate antibiotic
- Sequencing primers

Procedure:

- Genomic DNA Isolation: Isolate high-quality genomic DNA from cell lines or tissues using a commercial kit.
- Bisulfite Conversion:
 - Denature 1-2 µg of genomic DNA.
 - Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and hydroquinone. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
 - Incubate the reaction in the dark at 50-55°C for 12-16 hours.

- Purify the bisulfite-treated DNA using a DNA cleanup kit to remove excess bisulfite and other reagents.
- Desulfonate the DNA by treating with NaOH, which converts the uracil sulfonates to uracil.
- Purify the final bisulfite-converted DNA.
- PCR Amplification:
 - Design PCR primers specific to the bisulfite-converted CHD5 promoter sequence. Note that separate primer sets may be needed to amplify methylated and unmethylated alleles.
 - Perform PCR using a Taq polymerase optimized for bisulfite-treated DNA.
 - Run the PCR products on an agarose gel to verify amplification.
- Cloning and Sequencing:
 - Ligate the purified PCR products into a TOPO TA cloning vector.
 - Transform the ligation product into competent E. coli.
 - Plate the transformed bacteria on selective agar plates and incubate overnight.
 - Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.
 - Sequence the plasmid DNA using appropriate sequencing primers.
- Data Analysis:
 - Align the obtained sequences to the original CHD5 promoter sequence.
 - Calculate the percentage of methylation at each CpG site by counting the number of clones with a cytosine at that position versus those with a thymine.

Histone Modifications and CHD5 Regulation

CHD5 is an integral component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine that plays a crucial role in transcriptional repression.^[6] The

interaction of CHD5 with specific histone modifications is critical for its function.

CHD5 Interaction with Histone Tails

- **Unmodified Histone H3:** The tandem plant homeodomain (PHD) fingers of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is not methylated at lysine 4 (H3K4me0). This interaction is essential for CHD5's tumor suppressor activity.^[7]
- **H3K27me3:** The chromodomains of CHD5 have been shown to bind to histone H3 trimethylated at lysine 27 (H3K27me3), a mark associated with transcriptionally repressed chromatin.^[8]

The mutually exclusive nature of CHD3, CHD4, and CHD5 within the NuRD complex suggests that different CHD-containing NuRD complexes may have distinct functions and target specific genomic loci.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for CHD5

ChIP is used to identify the genomic regions where a specific protein, such as CHD5, is bound.

Materials:

- Formaldehyde (for cross-linking)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Sonicator
- CHD5-specific antibody and control IgG
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)

- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR primers for target genomic regions

Procedure:

- Cross-linking:
 - Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Lyse the cells to release the nuclei.
 - Lyse the nuclei to release the chromatin.
 - Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
 - Incubate the chromatin with a CHD5-specific antibody or a control IgG overnight at 4°C.
 - Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

- Elution and Reverse Cross-linking:
 - Elute the chromatin complexes from the beads.
 - Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
- DNA Purification:
 - Treat the samples with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a commercial kit.
- Analysis (ChIP-qPCR):
 - Perform quantitative PCR using primers specific for genomic regions of interest to determine the enrichment of CHD5 at these sites.

Non-Coding RNA-Mediated Regulation of CHD5

MicroRNAs (miRNAs) are small non-coding RNAs that can post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified that directly target CHD5.

Quantitative Data on miRNA-Mediated CHD5 Regulation

The following table summarizes the effects of specific miRNAs on CHD5 expression.

miRNA	Cancer Type	Cell Line	Effect on CHD5 Expression/Activity	Reference(s)
miR-211	Colorectal Cancer	HCT-116	50% decrease in CHD5 protein level; >90% decrease in luciferase reporter activity	[4] [9]
miR-17	Neuroblastoma	NBLS	Almost complete reduction of CHD5 protein	[2] [10]
miR-93	Neuroblastoma	NBLS	Almost complete reduction of CHD5 protein	[2] [10]
miR-20b	Neuroblastoma	NBLS	Almost complete reduction of CHD5 protein	[2] [10]
miR-106b	Neuroblastoma	NLF	Significant downregulation of CHD5 3'-UTR reporter	[2]
miR-204	Neuroblastoma	NLF, SY5Y	Significant downregulation of CHD5 3'-UTR reporter	[2]
miR-3666	Neuroblastoma	NLF, SY5Y	Significant downregulation of CHD5 3'-UTR reporter	[2]

Experimental Protocol: Luciferase Reporter Assay for miRNA Targeting

This assay is used to validate the direct interaction between a miRNA and the 3'-UTR of a target gene.

Materials:

- Luciferase reporter vector containing the CHD5 3'-UTR
- Expression vector for the miRNA of interest (or miRNA mimic)
- Control vectors (e.g., empty luciferase vector, scrambled miRNA)
- Mammalian cell line (e.g., HEK293T)
- Transfection reagent
- Dual-luciferase assay system

Procedure:

- **Vector Construction:** Clone the 3'-UTR of CHD5 downstream of the luciferase gene in a reporter vector. Create a mutant version of the 3'-UTR with alterations in the predicted miRNA binding site as a negative control.
- **Cell Culture and Transfection:**
 - Plate cells in a 96-well plate.
 - Co-transfect the cells with the CHD5 3'-UTR luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either the miRNA expression vector/mimic or a control.
- **Luciferase Assay:**
 - After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - A significant decrease in luciferase activity in the presence of the miRNA compared to the control indicates a direct interaction between the miRNA and the CHD5 3'-UTR.

Experimental Protocol: RT-qPCR for CHD5 mRNA and miRNA

Materials:

- RNA extraction kit
- Reverse transcription kit (for mRNA and miRNA)
- SYBR Green or TaqMan-based qPCR master mix
- Primers for CHD5 mRNA and the miRNA of interest
- Primers for a reference gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA)

Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues.
- Reverse Transcription:
 - For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.
 - For miRNA: Use a specific stem-loop RT primer for the miRNA of interest or a poly(A) tailing-based method.
- qPCR:
 - Perform qPCR using specific primers for CHD5 and the miRNA.

- Include a reference gene for normalization.
- Run the reactions on a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative expression levels using the $\Delta\Delta C_t$ method.

Signaling Pathways Regulating and Regulated by CHD5

The tumor suppressor p53 is a key player in the CHD5 signaling network. Evidence suggests a feedback loop where CHD5 can regulate p53 activity, and p53 may in turn influence CHD5 expression.

CHD5 and the p53 Pathway

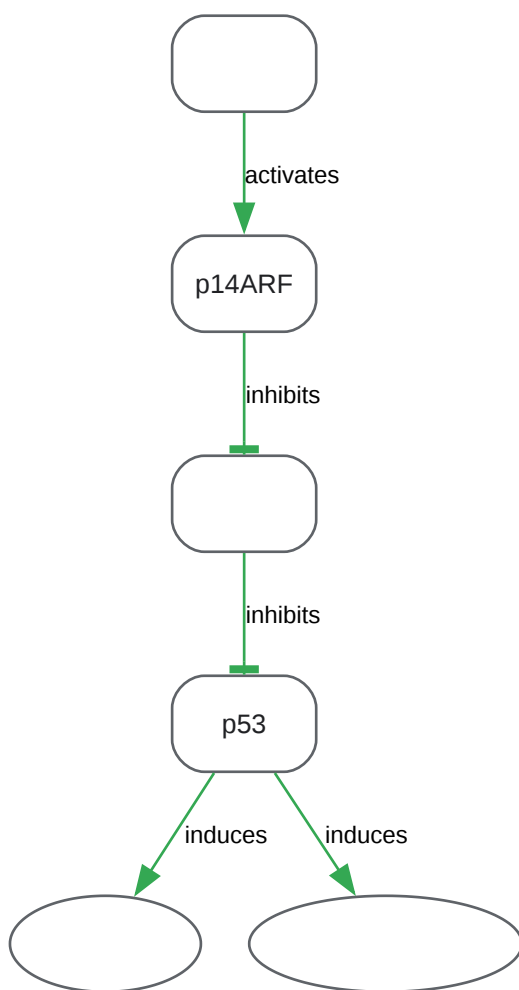
CHD5 functions as a tumor suppressor by controlling the p19(Arf)/p53 pathway in mice, which is homologous to the p14ARF/p53 pathway in humans.[1] Overexpression of CHD5 can activate the p14ARF/p53 and p16INK4a/RB pathways, leading to cell cycle arrest and apoptosis.[1] Downregulation of CHD5 by miRNAs can compromise these p53-mediated tumor-suppressive functions.[4]

MYCN and miRNA-Mediated CHD5 Repression

In neuroblastoma, the MYCN oncogene is often amplified. MYCN can upregulate the expression of several miRNAs, including miR-17, miR-93, and miR-106b, which in turn repress CHD5 expression. This creates a signaling cascade where an oncogene actively suppresses a tumor suppressor.[2]

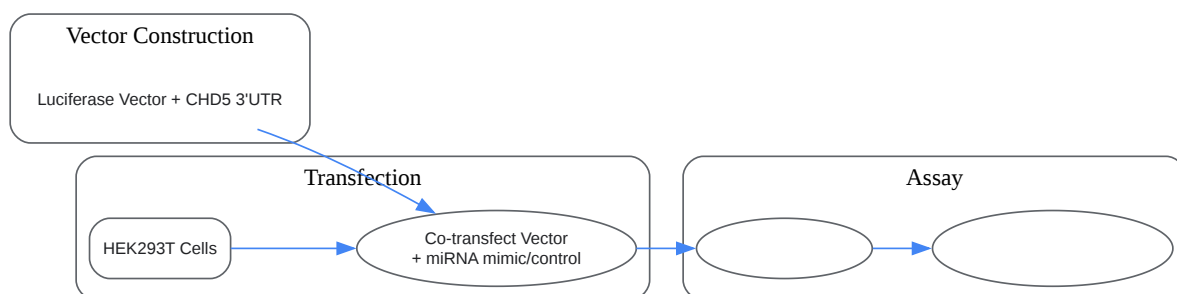
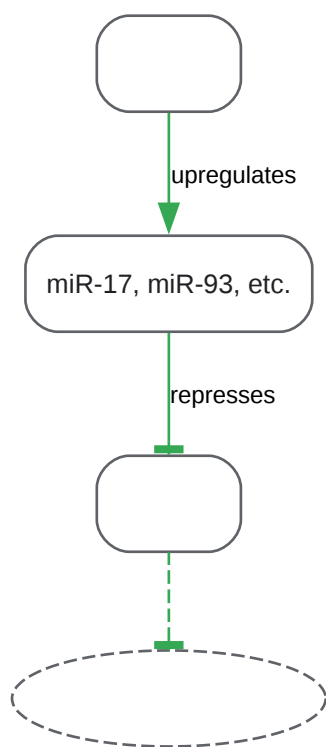
Visualizing CHD5 Regulatory Networks

The following diagrams, generated using the DOT language, illustrate key regulatory pathways involving CHD5.



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Caption: CHD5 activates the p14ARF/p53 tumor suppressor pathway.



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